molecular formula C6H5N3O B15161181 Imidazo[1,2-A]pyrazin-3-OL

Imidazo[1,2-A]pyrazin-3-OL

Cat. No.: B15161181
M. Wt: 135.12 g/mol
InChI Key: HGMWFNWKPRKEHM-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrazin-3-OL is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a fused bicyclic structure, which imparts unique chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,2-A]pyrazin-3-OL typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide to form the imidazo[1,2-A]pyrazine scaffold .

Industrial Production Methods

Industrial production methods for this compound often leverage scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-A]pyrazin-3-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Imidazo[1,2-A]pyrazin-3-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Imidazo[1,2-A]pyrazin-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Imidazo[1,2-A]pyrazin-3-OL include:

Uniqueness

What sets this compound apart from these similar compounds is its unique fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for various scientific and industrial applications .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-8-5-3-7-1-2-9(5)6/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMWFNWKPRKEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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